Coroxon

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

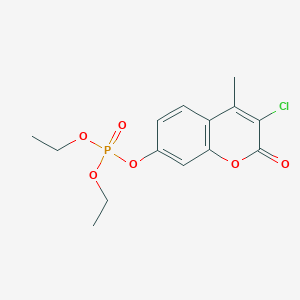

(3-chloro-4-methyl-2-oxochromen-7-yl) diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClO6P/c1-4-18-22(17,19-5-2)21-10-6-7-11-9(3)13(15)14(16)20-12(11)8-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYMERLIFOUIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037513 | |

| Record name | Coumaphos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-54-0 | |

| Record name | Coumaphos oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coroxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumaphos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl diethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COROXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS49K9Q80B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Aspects of Coroxon in Biochemical Research

Formation and Metabolic Derivation of Coroxon

This compound is not typically applied directly but is formed within organisms through the biotransformation of its parent compound, the phosphorothioate (B77711) pesticide coumaphos (B1669454). This metabolic conversion is a key step in the activation of coumaphos, leading to the formation of the more toxic oxon analog, this compound.

Biotransformation Pathways from Parent Organophosphates

The primary biotransformation pathway leading to this compound involves the oxidative desulfuration of coumaphos. Coumaphos is a phosphorothioate, characterized by a P=S double bond. The conversion to this compound involves the replacement of the sulfur atom double-bonded to phosphorus with an oxygen atom, resulting in a P=O double bond. This metabolic step is critical as the P=O containing oxon metabolites are significantly more potent inhibitors of acetylcholinesterase compared to their parent phosphorothioate compounds.

Enzymatic Conversion Mechanisms (e.g., Cytochrome P450 Monooxygenation)

The enzymatic conversion of coumaphos to this compound is primarily catalyzed by cytochrome P450 (CYP) monooxygenases. pnas.orgwikipedia.org These enzymes are a superfamily of heme-containing proteins that play a significant role in the metabolism of a wide range of endogenous and exogenous compounds, including pesticides. wikipedia.orgnih.gov The P450-mediated monooxygenation of the P=S moiety in coumaphos leads to an unstable intermediate within the enzyme's active site. pnas.org This intermediate can then undergo rearrangement, resulting in either the desulfuration to form this compound or ester cleavage to produce less toxic metabolites like chlorferon. pnas.org The specific P450 enzymes involved can vary depending on the organism. For instance, studies in the Varroa destructor mite, a common honey bee parasite targeted by coumaphos, have implicated specific CYP enzymes in this activation step. pnas.org Reduced activation by cytochrome P450 has been identified as a resistance mechanism in some mite populations, highlighting the importance of this enzymatic conversion in the efficacy of coumaphos. pnas.orgmedkoo.com

Identification of Metabolic Precursors to this compound

The primary metabolic precursor to this compound is the organophosphorothioate insecticide coumaphos. medkoo.comdrugfuture.com Coumaphos is a nonvolatile, fat-soluble compound used to control ectoparasites in animals and Varroa mites in honey bee colonies. wikipedia.orgnih.gov The conversion of coumaphos (with a P=S bond) to this compound (with a P=O bond) is an oxidative process that increases the anticholinesterase activity. pnas.org

Stereochemical and Conformational Analysis of this compound

Stereochemistry and conformational analysis are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the different shapes it can adopt due to bond rotations. scitechseries.com For biologically active molecules like this compound, these aspects can be crucial for understanding their interaction with target enzymes like acetylcholinesterase.

Three-Dimensional Structural Characterization

Three-dimensional structural characterization of this compound, often derived from crystal structure data, provides insights into its spatial arrangement. acs.org The detailed molecular structure determined by X-ray diffraction reveals the positioning of the diethyl phosphate (B84403) group relative to the chloromethyl coumarin (B35378) moiety. acs.org Distances between specific atoms or groups, such as the phosphorus atom and the centers of the fused rings in the coumarin structure, can be determined, offering clues about the molecule's potential interactions. acs.org Techniques like X-ray crystallography are considered ultimate methods for determining the 3D structure and connectivity of compounds. nd.edu

Enzymatic and Molecular Interaction Profiles of Coroxon

Acetylcholinesterase Interaction and Inhibition by Coroxon

Acetylcholinesterase (AChE) (PubChem CID: 9075) is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), terminating nerve impulses at cholinergic synapses. This compound acts as a potent inhibitor of AChE, disrupting this vital physiological process. The interaction involves the formation of a covalent adduct with the enzyme's active site. nih.govmdpi.com

Kinetic Characterization of Acetylcholinesterase Interaction

The interaction of organophosphate oxons, including compounds structurally related to this compound, with acetylcholinesterase can exhibit complex kinetics that deviate from simple Michaelis-Menten models. nih.gov Early studies suggested that this compound, along with other organophosphates like haloxon, could bind reversibly to a peripheral binding site on AChE, which in turn could decrease the reactivity of the active site. oup.com More recent research on other oxons, such as paraoxon (B1678428) and methyl paraoxon, has demonstrated that their bimolecular inhibitory rate constants (ki) can change depending on the oxon concentration. nih.govnih.gov This concentration-dependent kinetic behavior supports the hypothesis that these oxons bind to a secondary site on AChE, modulating the inhibitory capacity at the catalytic site. nih.govnih.gov This suggests that the interaction kinetics of this compound with AChE are likely influenced by binding to sites beyond just the catalytic center.

Delineation of Active and Peripheral Binding Sites on Acetylcholinesterase

The active site of acetylcholinesterase is located deep within a narrow gorge and is composed of several key regions, including a catalytic triad (B1167595) (consisting of a serine, histidine, and glutamate (B1630785) or aspartate residue) and an anionic subsite. proteopedia.orgmdpi.comebi.ac.uk This catalytic site is where the hydrolysis of acetylcholine occurs. proteopedia.orgmdpi.com

In addition to the catalytic site, AChE possesses a peripheral anionic site (PAS) situated near the entrance of the active site gorge. proteopedia.orgmdpi.commdpi.com This peripheral site, rich in aromatic amino acids, serves as an initial binding region for ligands, guiding them towards the catalytic center. proteopedia.orgmdpi.com Binding to the peripheral site can influence the access of substrates or inhibitors to the active site and modulate enzyme activity. oup.comproteopedia.org this compound has been implicated in binding to this peripheral site, potentially affecting its interaction with the catalytic site. oup.com Inhibitors that bind to the peripheral site, such as Fasciculin II, can prevent substrates from reaching the catalytic site. proteopedia.org

Mechanistic Insights into Enzyme-Coroxon Adduct Formation

The primary mechanism by which organophosphates like this compound inhibit AChE involves the phosphorylation of the serine hydroxyl group within the enzyme's catalytic triad. nih.govmdpi.com This reaction occurs at the active site and results in the formation of a covalent bond between the phosphorus atom of this compound and the oxygen atom of the active site serine residue. mdpi.com This initial interaction forms a neutral enzyme-inhibitor adduct. mdpi.com

Following the initial phosphorylation, the inhibited enzyme can undergo a process known as "aging." mdpi.comnih.gov Aging involves the dealkylation of the phosphylated serine residue, leading to the formation of a negatively charged (anionic) phosphyl adduct. mdpi.comnih.gov This aged adduct is significantly more stable and is typically refractory to reactivation by standard nucleophilic reactivators like oximes. mdpi.comnih.gov The aging process effectively renders the enzyme irreversibly inhibited under physiological conditions, contributing to the prolonged effects of organophosphate poisoning. mdpi.com

Interactions with Other Esterases and Hydrolases

Beyond acetylcholinesterase, this compound can potentially interact with other esterases and hydrolases, which may play roles in its metabolism or detoxification.

Substrate Specificity and Biocatalytic Hydrolysis by Carboxylesterases

Carboxylesterases (CES) (PubChem CID: 11478339) represent a diverse family of enzymes that catalyze the hydrolysis of a wide range of substrates containing ester, thioester, carbamate (B1207046), and amide linkages. mdpi.comnih.gov Mammalian carboxylesterases, such as CES1 and CES2, exhibit broad and sometimes overlapping substrate specificities, although they generally show preferences based on the size and structure of the acyl and alcohol moieties of the substrate. mdpi.comnih.govfrontiersin.org CES1 typically favors substrates with a large acyl group and a small alcohol group, while CES2 prefers the opposite configuration. nih.gov

While carboxylesterases are known to hydrolyze various ester-containing compounds, specific detailed information regarding the interaction and biocatalytic hydrolysis of this compound by mammalian carboxylesterases is not prominently available in the provided search results. However, the general capacity of carboxylesterases to hydrolyze ester bonds suggests a potential, albeit perhaps not primary, role in the biotransformation of this compound or related compounds.

Phosphotriesterase-Mediated Degradation Pathways of this compound

Phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH), are enzymes capable of catalyzing the hydrolysis of phosphotriester compounds, including many organophosphate pesticides and nerve agents. oup.comnih.gov These enzymes play a significant role in the detoxification and degradation of such compounds in various organisms, particularly microorganisms. oup.com

A notable example of phosphotriesterase-mediated degradation of this compound is found in the bacterium Pseudomonas monteilii strain C11. researchgate.netcapes.gov.br This strain was isolated based on its ability to utilize this compound as its sole source of phosphorus, indicating its capacity to enzymatically break down the compound. capes.gov.br A novel phosphotriesterase, designated HocA (hydrolysis of this compound), was identified in this bacterium as being responsible for this activity. researchgate.netcapes.gov.br

Studies on HocA have shown that it can hydrolyze both coumaphos (B1669454) (the parent thion compound of this compound) and this compound. capes.gov.br The enzyme exhibits Michaelis-Menten kinetics when acting on oxon organophosphates like this compound. researchgate.net Furthermore, the hydrolytic activity of HocA on this compound is subject to end-product inhibition by diethyl phosphate (B84403), one of the hydrolysis products. researchgate.net This indicates that the accumulation of hydrolysis products can regulate the enzyme's activity. The mechanism of action of PTEs generally involves the hydrolysis of P-O-alkyl or P-O-aryl bonds within the organophosphate molecule, often facilitated by a metal center in the enzyme's active site. oup.comnih.gov

Influence on Non-Target Esterase Activities

Research into the resistance mechanisms of organisms to organophosphates sometimes involves examining the activity of various esterases. For instance, studies on Boophilus microplus ticks resistant to coumaphos and diazinon (B1670403) have investigated the involvement of esterases in resistance, noting that esterase activity could be involved in resistance to coumaphos oup.com. Similarly, studies on Varroa destructor resistance to coumaphos have analyzed carboxyl/choline esterase (CCE) activity, although no significant differences in total CCE activity were observed between susceptible and resistant mite populations in one study, suggesting that altered CCE activity was not the primary mechanism of resistance in that case pnas.orglstmed.ac.uk. While these studies explore the role of esterases in the context of resistance to coumaphos (and thus indirectly related to this compound), specific detailed research findings focusing solely on the direct inhibitory influence of this compound on a broad spectrum of non-target esterase activities, independent of resistance mechanisms or the parent compound, were not prominently featured in the consulted literature.

Biochemical Consequences of this compound-Enzyme Interactions

The primary biochemical consequence of this compound's interaction with its main target, acetylcholinesterase (AChE), is the irreversible inhibition of the enzyme's catalytic activity. This compound, as an organophosphate oxon, phosphorylates the serine residue in the active site of AChE, forming a stable covalent adduct. This phosphorylation prevents AChE from hydrolyzing acetylcholine (ACh), its natural substrate. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, disrupting normal neurotransmission. This disruption underlies the acute toxicity associated with this compound exposure.

Beyond the direct inhibition of AChE, the interaction of this compound with enzymes can potentially lead to other biochemical consequences, particularly if it interacts with other proteins or enzymes. The nature and extent of these consequences would depend on the specific enzymes involved and the type of interaction (e.g., inhibition, binding).

Metabolic Processing and Degradation of Coroxon in Biological Systems

In Vivo Metabolic Fate of Coroxon

In vivo metabolism of this compound involves its breakdown within living organisms. This process is essential for the clearance of the compound from the body.

Pathways of Biotransformation and Elimination

Biotransformation, also known as metabolism, is the process by which the body alters the chemical composition of drugs and other compounds, often converting lipophilic substances into more polar, hydrophilic derivatives to facilitate excretion amegroups.orgnih.gov. Elimination refers to the removal of the drug or its metabolites from the body, primarily through the kidneys and hepatobiliary system amegroups.orgnih.gov.

This compound is the toxic oxygen analog formed from the parent compound coumaphos (B1669454) through cytochrome P450 monooxygenase (cytP450)-mediated oxidative bioactivation oup.comoup.com. While the specific detailed pathways for the further biotransformation and elimination of this compound itself are not as extensively documented as the activation of coumaphos, studies in Boophilus microplus have shown that metabolic detoxification of coumaphos, which would include the metabolism of the resulting this compound, is a significant factor in resistance oup.comoup.com. This detoxification can involve esterases oup.com.

Identification of Inactive Metabolites of this compound

Metabolites are the products of biotransformation reactions pharmacologycanada.org. Inactive metabolites are chemical compounds resulting from drug metabolism that lack significant biological activity metwarebio.com. Their formation is typically part of the detoxification and elimination process, rendering the original compound less potent or entirely devoid of pharmacological effects metwarebio.com.

Research on the metabolism of coumaphos in Boophilus microplus has identified chlorferon as a nontoxic substituted-coumarin ring moiety resulting from the breakdown of coumaphos oup.com. Chlorferon is considered a detoxification product oup.com. While directly identified inactive metabolites of this compound specifically are less detailed in the provided context, the metabolic pathways that detoxify coumaphos lead to products like chlorferon, suggesting that similar hydrolytic or other detoxification mechanisms would apply to this compound, yielding inactive or less active substances. The identification of metabolites is crucial for understanding a compound's biological effects and elimination pharmacologycanada.orgeuropa.eunih.gov.

Organism-Specific Metabolic Variations

The metabolism of this compound and its parent compound, coumaphos, exhibits significant variations across different species, particularly between target invertebrates and non-target organisms. These differences in metabolic pathways and enzymatic activities contribute to selective toxicity and the development of resistance.

Comparative Metabolism of this compound in Invertebrate Models (e.g., Boophilus microplus, Varroa destructor)

Studies in the cattle tick Boophilus microplus have demonstrated that resistant strains exhibit enhanced metabolism of coumaphos, leading to lower concentrations of the toxic metabolite this compound compared to susceptible strains oup.comoup.com. This enhanced metabolism is inferred to involve oxidative detoxification mechanisms, possibly mediated by cytP450 enzymes oup.com. The rate of metabolic detoxification of absorbed coumaphos is more rapid in larvae than in adults of both susceptible and resistant strains of B. microplus oup.com.

In the honey bee parasite Varroa destructor, coumaphos resistance has been linked to reduced activation of coumaphos to this compound medkoo.comnih.govnih.govpnas.org. Susceptible Varroa mites readily form substantial amounts of this compound after exposure to coumaphos, while resistant mites show only trace amounts nih.govnih.govpnas.org. This reduced formation of this compound in resistant mites is attributed to the suppression or downregulation of specific cytochrome P450 enzymes responsible for the activation step nih.govnih.govpnas.org. Analysis of coumaphos metabolism in Varroa revealed the formation of this compound and the nontoxic metabolite chlorferon, among other polar compounds nih.gov.

Comparative Metabolism Data:

| Organism | Susceptible Strain Metabolism | Resistant Strain Metabolism | Key Mechanism in Resistance |

| Boophilus microplus | Forms this compound from coumaphos; slower detoxification of coumaphos | Enhanced metabolism/detoxification of coumaphos (and likely this compound); lower this compound levels | Oxidative detoxification (possibly cytP450), Esterases oup.comoup.com |

| Varroa destructor | Efficiently forms this compound from coumaphos | Reduced formation of this compound from coumaphos; trace this compound levels | Suppression/Downregulation of activating cytP450s nih.govnih.govpnas.org |

Differential Enzymatic Activities Towards this compound Across Species

Differential enzymatic activities play a critical role in the varied metabolic fates of this compound across species. Cytochrome P450 enzymes are central to the bioactivation of coumaphos to this compound medkoo.comoup.comnih.gov. Variations in the expression or activity of these enzymes can lead to significant differences in the amount of toxic this compound produced. For instance, in resistant Varroa destructor, the underexpression of specific CYP genes, such as CYP4EP4, is associated with reduced coumaphos activation and decreased this compound formation nih.govpnas.orglstmed.ac.uk.

Esterases are also implicated in the metabolism and detoxification of organophosphates like this compound oup.com. Studies in Boophilus microplus have suggested that esterases play a role in coumaphos metabolism, although their contribution to resistance may vary oup.com. The specific types and activities of esterases present in different organisms can influence the rate at which this compound is hydrolyzed into less toxic products.

Acetylcholinesterase (AChE) sensitivity to this compound also varies between susceptible and resistant strains of Boophilus microplus, indicating differences in the target enzyme itself, which can complement metabolic resistance mechanisms nih.govnih.gov. However, this relates more to the target site of toxicity rather than the metabolic degradation of this compound.

The balance between enzymes that activate coumaphos to this compound and those that detoxify this compound (and coumaphos) determines the net amount of the active toxin present in an organism. Differences in the expression levels, substrate specificity, and catalytic efficiency of these enzymes across species account for observed variations in susceptibility and the development of metabolic resistance.

Mechanisms of Organophosphate Resistance Involving Coroxon

Altered Metabolic Activation/Detoxification as a Resistance Strategy

Organisms can develop resistance to organophosphate pro-insecticides like coumaphos (B1669454) by altering their metabolic processes, affecting either the activation of the parent compound to its toxic oxon (Coroxon) or the detoxification of the active oxon. medkoo.com

Reduced Formation of this compound from Parent Compounds in Resistant Strains

A key resistance mechanism involves the reduced metabolic activation of the parent phosphorothioate (B77711) insecticide to its more toxic oxon analog, such as the conversion of coumaphos to this compound. This process is typically mediated by cytochrome P450 monooxygenases (CYPs). medkoo.comoup.com In resistant strains of pests, the efficiency of this activation step can be significantly diminished.

Studies on the Varroa destructor mite, a major honey bee parasite, have shown that coumaphos resistance is associated with decreased this compound formation. medkoo.compnas.orgnih.govlstmed.ac.uk Analysis of coumaphos metabolism in resistant mites revealed that while the formation of the detoxification product chlorferon was similar between susceptible and resistant strains, this compound formation was significantly reduced in resistant mites. pnas.orgnih.govlstmed.ac.uk This reduced activation is linked to the underexpression of a specific CYP enzyme in the resistant population. medkoo.compnas.orglstmed.ac.uk

Table 1: this compound Formation in Susceptible and Resistant Varroa destructor Mites

| Mite Strain | This compound Formation (Relative Amount) |

| Susceptible | High (Time-dependent increase) |

| Resistant | Barely detectable |

*Data based on in vivo metabolism studies with [14C] coumaphos. pnas.orgnih.govlstmed.ac.uk

This mechanism highlights how a reduction in the enzymatic conversion of a less toxic parent compound to its highly toxic metabolite can confer resistance. medkoo.compnas.org

Enhanced this compound Detoxification Mechanisms in Resistant Organisms

In addition to reduced activation, resistant organisms can also possess enhanced mechanisms to detoxify this compound. This typically involves enzymes that can hydrolyze or otherwise metabolize the active oxon into less toxic products.

Enhanced metabolism of this compound has been reported as a detoxification-based resistance mechanism in the cattle tick Rhipicephalus (Boophilus) microplus. nih.govlstmed.ac.uk While specific enzymes responsible for enhanced this compound detoxification are not always definitively identified, studies suggest the involvement of enzymes like carboxylesterases or other hydrolases that can break down the organophosphate ester bond in this compound. nih.govresearchgate.net

Research on R. microplus has indicated that increased degradative metabolism of coumaphos contributes to resistance, although the degree of dominance of this trait can be variable. nih.gov Enhanced cytochrome P450 monooxygenase activity has also been suggested to play a role in detoxifying coumaphos in resistant strains of R. microplus, in addition to their role in activation. oup.com

Target Enzyme Modification and Resistance to this compound

Another major mechanism of resistance to organophosphates like this compound involves alterations to their primary target site, acetylcholinesterase (AChE). nih.govresearchgate.net Modifications to the AChE enzyme can reduce its sensitivity to inhibition by this compound, allowing for continued neurotransmission despite the presence of the insecticide.

Acetylcholinesterase Gene Polymorphisms and this compound Sensitivity

Genetic polymorphisms in the genes encoding AChE can lead to the production of altered enzyme variants with reduced sensitivity to organophosphate inhibitors. herts.ac.ukscielo.br These polymorphisms can include point mutations that result in amino acid substitutions in the enzyme structure.

Studies on R. microplus have investigated the role of decreased AChE sensitivity to inhibitors like this compound in resistant strains. nih.govresearchgate.net Kinetic studies on this compound inhibition of AChE in brain homogenates of susceptible and resistant ticks have revealed differences in enzyme sensitivity. nih.gov The presence of decreased AChE sensitivity to this compound has been linked to single autosomal genes in certain resistant strains of R. microplus. nih.gov

Table 2: Acetylcholinesterase Sensitivity to this compound in Rhipicephalus (Boophilus) microplus Strains

| Tick Strain | AChE Sensitivity to this compound |

| Susceptible | High |

| Resistant | Decreased |

*Based on inhibition studies. nih.gov

While specific gene polymorphisms conferring this compound resistance in all organisms are not exhaustively documented, the principle of mutations in the AChE gene leading to reduced inhibitor binding is a well-established mechanism of organophosphate resistance. researchgate.netherts.ac.uk

Structural Changes in Enzyme Active Sites Conferring Resistance to this compound

Amino acid substitutions resulting from gene polymorphisms can lead to structural changes in the active site of the AChE enzyme. These structural modifications can affect the binding affinity and catalytic activity of the enzyme in the presence of organophosphate inhibitors like this compound. herts.ac.uk

Changes in the shape or chemical environment of the active site can hinder the irreversible phosphorylation of the catalytic serine residue by this compound, which is the key step in AChE inhibition by organophosphates. researchgate.net This reduced interaction at the active site results in decreased sensitivity to the inhibitor and allows the enzyme to continue hydrolyzing acetylcholine (B1216132), thus maintaining normal nerve function. researchgate.net

Research involving the expression of mutant AChE variants from resistant organisms and subsequent inhibition assays with organophosphates, including this compound, can provide insights into how specific structural changes in the enzyme confer resistance. researchgate.net These studies aim to biochemically characterize the altered enzyme's response to inhibitors compared to the wild-type enzyme. researchgate.net

Molecular and Genetic Basis of Resistance to this compound

The resistance mechanisms involving altered metabolism and target-site modification have underlying molecular and genetic bases. Resistance traits are heritable and are often linked to specific genes or sets of genes.

Genetic studies, such as those involving crosses between susceptible and resistant strains and analysis of progeny, can determine the mode of inheritance of this compound resistance. nih.gov For example, studies in R. microplus have indicated that decreased AChE activity and decreased AChE sensitivity to this compound are controlled by single autosomal genes in certain resistant strains. nih.gov

Molecular techniques, including gene sequencing and expression analysis, are used to identify the specific genetic changes (e.g., mutations, gene amplification, altered gene expression) responsible for resistance phenotypes. plos.org Overexpression of detoxification enzymes, such as certain CYPs or esterases, can be a result of gene amplification or regulatory mutations that enhance gene transcription. plos.orgwgtn.ac.nz Similarly, target-site resistance is directly linked to the presence of specific alleles of the AChE gene that confer reduced inhibitor sensitivity. nih.govresearchgate.net

Understanding the molecular and genetic basis of this compound resistance is crucial for developing strategies to manage resistant populations, such as implementing resistance monitoring programs and designing new control methods that can overcome the identified resistance mechanisms. gov.mb.ca

Site-Directed Mutagenesis Studies of Resistance-Associated Enzymes

Site-directed mutagenesis is a powerful technique used to investigate the specific amino acid residues in enzymes that are critical for their function, including their interaction with substrates or inhibitors like this compound google.comteselagen.comnih.govneb.com. By intentionally altering specific codons in the gene sequence, researchers can produce modified enzymes with single or multiple amino acid substitutions and then study the biochemical properties of these mutant enzymes teselagen.comnih.govneb.comhpst.cz.

In the context of organophosphate resistance involving this compound, site-directed mutagenesis studies have primarily focused on two main types of enzymes: acetylcholinesterase (AChE), the target site of this compound, and biotransformation enzymes that metabolize organophosphates nih.govresearchgate.net.

Mutations in the AChE gene can lead to the production of an altered enzyme that is less sensitive to inhibition by this compound and other organophosphates nih.govresearchgate.net. Site-directed mutagenesis has been used to introduce specific amino acid substitutions identified in resistant organisms into a susceptible AChE background to determine the impact of these mutations on enzyme sensitivity to inhibitors researchgate.net. For example, studies on Rhipicephalus (Boophilus) microplus ticks have identified mutations in AChE genes associated with organophosphate resistance nih.govresearchgate.net. Site-directed mutagenesis and expression of recombinant tick AChE enzymes with specific mutations have allowed researchers to assess the contribution of these individual mutations to reduced sensitivity to this compound and other organophosphate inhibitors researchgate.net. One specific mutation, D188G in R. microplus BmAChE1, was shown to result in markedly reduced sensitivity to organophosphate inhibition researchgate.net.

Site-directed mutagenesis can also be applied to biotransformation enzymes to understand how specific amino acid changes might alter their catalytic activity towards organophosphates or their precursors. While the provided search results specifically highlight the use of site-directed mutagenesis for studying phosphotriesterases, enzymes capable of directly hydrolyzing organophosphates like this compound google.com, and for engineering enzymes for increased stability nih.govresearchgate.net, the principle can be extended to other biotransformation enzymes like CYPs or esterases involved in this compound metabolism. For instance, if gene expression profiling identifies an overexpressed CYP in a resistant strain, site-directed mutagenesis could be used to modify the active site or other crucial regions of that CYP to determine if specific changes enhance its ability to detoxify coumaphos or this compound.

Studies using site-directed mutagenesis provide detailed insights into the molecular basis of enzyme function and resistance. The following table illustrates a hypothetical representation of the effect of specific amino acid substitutions on the sensitivity of an enzyme to this compound inhibition.

| Enzyme | Mutation (Amino Acid Change) | IC₅₀ for this compound (Resistant Mutant) | IC₅₀ for this compound (Susceptible Wild-type) | Fold Change in IC₅₀ | Proposed Mechanism |

| Acetylcholinesterase | Mutation X | High | Low | Significant Increase | Reduced binding affinity of this compound to the active site |

| Acetylcholinesterase | Mutation Y | Moderate | Low | Moderate Increase | Altered conformation affecting inhibition |

Note: The specific mutations, IC₅₀ values, and mechanisms in this table are illustrative and should be supported by specific experimental data from site-directed mutagenesis studies.

These studies, combining gene expression profiling and site-directed mutagenesis, provide a comprehensive approach to understanding the complex mechanisms by which organisms develop resistance to organophosphates involving compounds like this compound.

Advanced Methodologies and Research Approaches for Coroxon Analysis

Analytical Techniques for Coroxon Quantification and Identification

Precise analytical methods are crucial for identifying and quantifying this compound in various matrices. These techniques often involve sophisticated separation and detection technologies.

Chromatographic and Spectrometric Methods (e.g., GC-MS/MS, TLC)

Chromatographic methods are widely used for separating complex mixtures, making it possible to isolate and analyze specific compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry scioninstruments.comcpur.in. GC-MS/MS (tandem mass spectrometry) offers even greater specificity and sensitivity by performing multiple stages of mass analysis mdpi.com. These methods are effective for identifying and quantifying volatile and semi-volatile organic compounds scioninstruments.com. Thin Layer Chromatography (TLC) is another chromatographic technique that can be used for separation and preliminary screening cpur.innih.gov. While TLC may be less sensitive than GC-MS, mathematical computations can be applied to optimize spots and eliminate interference, potentially improving the quality of results nih.gov. Spectrometric methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide information about the molecular structure of compounds researchgate.net.

Enzyme-Linked Assays for Detection of Cholinesterase Inhibition by this compound

This compound is known to inhibit cholinesterase enzymes nih.gov. Enzyme-linked assays are valuable tools for detecting this inhibitory activity. These assays typically measure the activity of cholinesterase enzymes, and the presence of an inhibitor like this compound would result in decreased enzyme activity nih.gov. Contemporary methods often utilize acylthiocholine as a substrate for serum cholinesterase, coupled with a reaction involving thiocholine (B1204863) and chromogenic disulfide agents nih.gov. Changes in enzyme activity, particularly a significant reduction from baseline levels, can indicate exposure to cholinesterase inhibitors nih.govampath.co.za. While the Ellman's method is widely used for assaying acetylcholinesterase activity, new alternative assays are being developed to address limitations such as reactivity with certain substances that can lead to false positives ffhdj.com. Whole-blood cholinesterase testing is considered a superior marker for monitoring cholinesterase inhibition compared to plasma cholinesterase, particularly for assessing exposure to organophosphate and carbamate (B1207046) pesticides ampath.co.za.

Development of Novel Biosensors for this compound Detection

The development of novel biosensors offers the potential for rapid, sensitive, and specific detection of this compound. Biosensors integrate a biological recognition element with a transducer to produce a measurable signal upon interaction with the target analyte exeter.ac.ukmdpi.com. While the provided search results discuss novel biosensors for detecting substances like cancer cells or viruses exeter.ac.ukmdpi.commdpi.comnih.govelifesciences.org, the principles and technologies described, such as electrochemical biosensors exeter.ac.uk or those utilizing unique material properties mdpi.com, could potentially be adapted for this compound detection. The focus on high sensitivity, selectivity, and rapid detection in these examples highlights the potential benefits of biosensor technology for analyzing compounds like this compound.

Computational and Theoretical Modeling of this compound

Computational methods play a significant role in understanding the behavior of this compound at a molecular level, complementing experimental findings and providing insights into its interactions and properties.

Molecular Docking and Dynamics Simulations of this compound-Enzyme Complexes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a macromolecular target, such as an enzyme mdpi.cominnovareacademics.in. This method helps in understanding the potential interactions between this compound and cholinesterase enzymes, identifying key residues involved in binding and estimating the strength of the interaction innovareacademics.in. Molecular dynamics (MD) simulations extend docking studies by simulating the movement and behavior of the molecular system over time mdpi.comfrontiersin.org. MD simulations can provide insights into the stability of this compound-enzyme complexes, conformational changes upon binding, and the dynamic nature of their interaction mdpi.comresearchgate.netmdpi.com. These simulations can help to refine the understanding of binding modes and the factors influencing the inhibitory activity of this compound. Analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories can provide an estimate of the conformational and structural stability of the complexes mdpi.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity nih.govnih.gov. By analyzing a series of this compound analogues with known inhibitory activity, QSAR models can identify structural features that are important for cholinesterase inhibition nih.govijpsr.com. These models can then be used to predict the activity of new, untested this compound analogues or to guide the design of compounds with potentially enhanced or modified activity nih.govijpsr.com. QSAR analysis involves calculating various molecular descriptors that capture different aspects of the chemical structure and using statistical methods, such as multiple linear regression or partial least squares, to establish a relationship between these descriptors and the observed activity nih.govijpsr.com. This approach is valuable for understanding the molecular basis of this compound's activity and for rational design efforts.

Enzyme Kinetic Modeling Approaches for this compound Interactions

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions and how varying conditions affect these rates. This approach can reveal the catalytic mechanism of an enzyme, its metabolic role, how its activity is controlled, and how modifiers like inhibitors might affect its rate. wikipedia.org this compound is known to interact with enzymes, particularly acetylcholinesterase, by inhibiting their activity. Enzyme kinetic modeling provides a quantitative framework to understand the nature of this interaction, including the binding affinity and the rate of enzyme inhibition.

Kinetic models can be developed to describe the interaction between this compound and its target enzyme. These models typically involve determining parameters such as the Michaelis-Menten constant (KM), which represents the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (Vmax). wikipedia.org For inhibitors like this compound, parameters describing the inhibition mechanism, such as the inhibition constant (Ki), are crucial. Software tools are available that can assist in building kinetic models from enzyme reaction schemes and fitting experimental data to these models to determine kinetic parameters. ki.si Such modeling approaches have been applied in studies involving the enzymatic degradation or interaction of organophosphate compounds, including this compound, particularly in the context of bioremediation where enzyme kinetics are analyzed in the absence of cell growth. scispace.com

In Vitro Experimental Models for this compound Biochemical Studies

In vitro models are essential tools for investigating the biochemical effects of this compound under controlled laboratory conditions. These models allow researchers to dissect the mechanisms of interaction at the molecular and cellular levels.

Recombinant enzyme expression systems are widely used to produce large quantities of specific enzymes for detailed biochemical and structural studies. These systems involve cloning the gene encoding the target enzyme into an expression vector and introducing it into a suitable host organism, such as bacteria, yeast, insect cells, or mammalian cells. The choice of expression system depends on the nature of the enzyme, particularly the requirement for post-translational modifications for proper folding and activity.

For studying this compound interactions with enzymes like acetylcholinesterase, recombinant expression systems allow for the production of purified enzyme, free from other cellular components that might interfere with the analysis. This enables researchers to conduct precise kinetic studies, investigate binding stoichiometry, and analyze structural changes upon this compound binding. Recombinant proteins produced in various systems, including mammalian and yeast cells, are utilized for structural and functional research, such as protein interaction studies. biosynth.comthermofisher.com While prokaryotic systems like E. coli are fast and yield high amounts, they may not be suitable for complex eukaryotic proteins requiring specific post-translational modifications. biosynth.com Mammalian systems, such as HEK293 cells, are advantageous for producing mammalian proteins with native structure and activity. biosynth.comthermofisher.com

Cell-based assays utilize living cells to study biological processes and evaluate cellular responses to chemical stimuli like this compound. biocompare.comnumberanalytics.com These assays offer a more physiologically relevant context compared to studies with isolated enzymes, as they account for cellular uptake, metabolism, and the interplay of various intracellular components. bmglabtech.com Cell-based assays can measure a range of biochemical responses, including enzyme activity within a cellular environment, changes in signaling pathways, and indicators of cellular health and viability. biocompare.comnumberanalytics.comirbm.com

Organotypic culture models are three-dimensional in vitro systems that aim to mimic the structure and function of native tissues or organs more closely than traditional 2D cell cultures. nih.govnih.gov These models can include multiple cell types and components of the extracellular matrix, providing a more complex and physiologically relevant environment for studying the effects of compounds like this compound. nih.govresearchgate.net

Comparative Studies of Coroxon Within the Organophosphate Class

Relative Potency and Selectivity Comparisons with Other Oxon Metabolites (e.g., Paraoxon (B1678428), Chlorpyrifos-oxon)

Organophosphate oxon metabolites exert their primary toxic effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition occurs through the phosphorylation of a serine hydroxyl group in the active site of AChE. The rate of this phosphorylation is quantified by the bimolecular inhibitory rate constant (k_i). nih.govosti.gov

Comparative studies evaluating the potency of different oxon metabolites, such as Coroxon, Paraoxon (the active metabolite of parathion), and Chlorpyrifos-oxon (the active metabolite of chlorpyrifos), reveal variations in their inhibitory capacity. For instance, studies examining the interaction of Chlorpyrifos-oxon and Paraoxon with rat brain AChE have shown differences in their k_i values at varying concentrations. At concentrations between 1 and 100 nM, Chlorpyrifos-oxon exhibited a higher k_i value (0.206 ± 0.018 nM⁻¹h⁻¹) compared to Paraoxon (0.0216 nM⁻¹h⁻¹), suggesting a greater inhibitory potency for Chlorpyrifos-oxon within this concentration range. nih.govosti.gov However, at a lower concentration (1 pM), the k_i values for both Chlorpyrifos-oxon and Paraoxon were significantly higher and approximately similar, implying that at very low, environmentally relevant concentrations, their inhibitory potency might be comparable. nih.govosti.gov

While direct comparative data on the k_i of this compound against a panel of AChE enzymes from different species alongside Paraoxon and Chlorpyrifos-oxon in a single study is not extensively detailed in the provided results, research on resistance mechanisms in organisms like the cattle tick Rhipicephalus (Boophilus) microplus indicates that different OP oxons can exhibit varying degrees of sensitivity towards mutated AChE enzymes. Studies on B. microplus have analyzed the sensitivity of expressed mutant and wildtype BmAChE1 to this compound, Paraoxon, and Maloxon, demonstrating that the sensitivity varies depending on the specific OP inhibitor and the presence of mutations. researchgate.net

Comparative Metabolic Pathways of Diverse Organophosphates Leading to or From this compound Analogs

Organophosphate insecticides often undergo metabolic activation to their more potent oxon forms. For phosphorothioates like coumaphos (B1669454), this bioactivation primarily involves cytochrome P450 (CYP) monooxygenases, which convert the P=S double bond to a P=O double bond, yielding the corresponding oxon metabolite, such as this compound from coumaphos. pnas.orgoup.commedkoo.com This metabolic step is crucial for the insecticidal activity of coumaphos. medkoo.com

Comparative metabolic studies highlight that the fate of different organophosphates within an organism can vary significantly, leading to diverse metabolic profiles. While the primary activation pathway for coumaphos leads to this compound, other organophosphates like parathion (B1678463) are metabolized to Paraoxon, and chlorpyrifos (B1668852) to Chlorpyrifos-oxon, also via CYP-mediated desulfuration. msstate.edu

Beyond activation, organophosphates and their oxon metabolites can undergo various detoxification pathways, including hydrolysis, oxidation, alkylation, and dealkylation, often mediated by enzymes such as esterases, hydrolases, and other oxygenases. researchgate.netoup.com For instance, this compound can be metabolized further, although the specific detoxification pathways and enzymes involved in its breakdown in various organisms are subjects of ongoing research. Studies in cattle ticks have shown that coumaphos is metabolized to this compound and chlorferon, the latter being a nontoxic product resulting from ester cleavage. pnas.orgoup.com The ratio of this compound to chlorferon formation is specific to the P450 enzyme involved. pnas.org

Microbial degradation also plays a role in the environmental fate and metabolism of organophosphates. Various microorganisms possess enzymes, such as phosphotriesterases (PTEs) and organophosphorus hydrolases (OPH), capable of hydrolyzing organophosphorus compounds, including this compound and Paraoxon. researchgate.netoup.commdpi.com Studies have shown that PTEs from certain bacterial strains can effectively hydrolyze Paraoxon and this compound. mdpi.com

Shared and Distinct Resistance Mechanisms Among Organophosphates Involving this compound

Resistance to organophosphate insecticides is a significant challenge in pest control and can involve several mechanisms, including target-site insensitivity and enhanced metabolic detoxification. oup.comresearchgate.net this compound, as a potent AChE inhibitor, is directly impacted by these resistance strategies when the parent compound, coumaphos, is used.

One key resistance mechanism involves modifications to the acetylcholinesterase enzyme itself, leading to reduced sensitivity to OP oxons. researchgate.netresearchgate.net Mutations in the AChE gene can result in an altered enzyme that binds less effectively with inhibitors like this compound, Paraoxon, or Chlorpyrifos-oxon. researchgate.netresearchgate.netoup.com Studies on coumaphos-resistant strains of Rhipicephalus (Boophilus) microplus have identified insensitive AChE as a mechanism contributing to resistance against this compound. oup.com This insensitive AChE requires a longer exposure time or higher concentration of this compound to achieve the same level of inhibition observed in susceptible strains. oup.com While insensitive AChE can confer cross-resistance to multiple organophosphates, the degree of insensitivity can vary depending on the specific oxon metabolite and the nature of the AChE mutation. researchgate.netoup.com

Another major resistance mechanism is enhanced metabolic detoxification of the organophosphate or its oxon metabolite. oup.comresearchgate.net Increased activity or overexpression of enzymes involved in detoxification, such as cytochrome P450 monooxygenases, esterases, or glutathione (B108866) S-transferases, can lead to the more rapid breakdown of the insecticide or its active metabolite before it can reach the target site. oup.comoup.com In the case of coumaphos resistance, reduced metabolic activation of coumaphos to this compound by P450 enzymes has been identified as a resistance mechanism in Varroa destructor mites. pnas.org Resistant mites showed decreased this compound formation compared to susceptible mites, and bioassays with this compound directly demonstrated a reduction in resistance, highlighting the importance of this activation step. pnas.org Similarly, enhanced metabolic detoxification of this compound by cytochrome P450s has been reported in coumaphos-resistant strains of Boophilus microplus. oup.com

Application of Comparative Toxicogenomics Databases for Mechanistic Research Related to this compound

Comparative toxicogenomics databases (CTDs), such as the Comparative Toxicogenomics Database (http://ctdbase.org/), serve as valuable resources for investigating the molecular mechanisms underlying the toxicity of chemicals, including organophosphates like this compound. bsb-muenchen.deplos.org These databases integrate curated information from scientific literature on chemical-gene, chemical-disease, and gene-disease interactions, allowing researchers to explore potential molecular mediators of chemical exposures and their associated health effects. bsb-muenchen.deplos.org

CTDs harmonize heterogeneous data across different species, enabling comparative analyses of toxicological responses. bsb-muenchen.de By examining the genes and pathways associated with exposure to coumaphos or this compound, researchers can identify potential molecular targets and biological processes that are perturbed. Comparing these findings with data on other organophosphates within the database can help elucidate shared and distinct mechanisms of toxicity.

For example, CTDs can be used to identify genes and pathways commonly affected by various organophosphates, potentially including those involved in neurotransmission, metabolic processes, or stress responses. nih.govnih.gov This comparative approach can reveal whether this compound's effects align with those of other AChE inhibitors or if it exhibits unique interactions. The databases also facilitate the identification of potential links between chemical exposure, gene alterations, and disease outcomes, providing a framework for generating hypotheses about the health impacts of this compound exposure. bsb-muenchen.denih.gov

Furthermore, CTDs can be used to explore the genetic basis of susceptibility and resistance to organophosphates. By linking chemical exposure data with genetic information and phenotypic outcomes (such as resistance), researchers can identify genes and genetic variations that may play a role in differential responses to this compound and other OPs. bsb-muenchen.de This is particularly relevant for understanding the molecular basis of resistance mechanisms like target-site mutations or altered expression of metabolic enzymes.

The application of CTDs in mechanistic research related to this compound and other organophosphates allows for the leveraging of existing knowledge to gain deeper insights into their interactions with biological systems, identify potential biomarkers of exposure or effect, and inform strategies for managing toxicity and resistance. bsb-muenchen.denih.gov

Future Directions and Emerging Areas in Coroxon Research

Integration of Multi-Omics Data for Comprehensive Understanding of Coroxon's Role (e.g., Transcriptomics of Enzyme Expression)

Future research into this compound is poised to leverage multi-omics approaches to gain a more comprehensive understanding of its interactions within biological systems. Multi-omics integrates data from various 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of complex biological processes nih.gov. This integrated analysis can reveal relationships between gene expression regulation and protein expression, further elucidating functional pathways and metabolic networks nih.gov.

Specifically, transcriptomics, which studies gene expression under specific conditions, can be used to analyze the expression levels and patterns of messenger RNAs (mRNAs) related to enzymes involved in the metabolism or detoxification of this compound nih.gov. By combining transcriptomic data with other omics layers, such as proteomics (studying protein expression and function) and metabolomics (analyzing metabolite profiles), researchers can build a more complete picture of how organisms respond to the presence of this compound nih.govfrontlinegenomics.com. For instance, while transcriptomic data might indicate the potential for increased enzyme production, integrating proteomic data can confirm whether the corresponding proteins are actually expressed and at what levels frontlinegenomics.com. Metabolomic data can then reveal the downstream effects of enzyme activity on metabolic pathways influenced by this compound nih.gov. This integrated approach can help uncover hierarchical relationships between metabolic pathways, chromatin states, and gene expression, enhancing the understanding of cellular responses cd-genomics.com.

The integration of high-throughput sequencing technologies with mass spectrometry is a key aspect of this multi-omics approach, enabling the combined analysis of genomics, transcriptomics, and metabolomics data nih.gov. Future advancements in automated and intelligent data processing platforms will be crucial for handling the volume and complexity of multi-omics data, facilitating the identification of patterns and correlations that are challenging to discern with single-omics analyses nih.govnih.gov.

Advanced Structural Characterization Techniques for this compound-Protein Complexes

Understanding the precise interactions between this compound and its target proteins at a molecular level is critical for deciphering its mechanisms of action and developing targeted interventions. Advanced structural characterization techniques are increasingly being employed for this purpose. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have long been fundamental in obtaining high-resolution structural insights into proteins and protein complexes uni-koeln.de. X-ray crystallography is a well-established method for obtaining high-resolution protein structures, and crystal structures can serve as a basis for resolving larger molecular complexes uni-koeln.de. NMR spectroscopy complements these methods by providing dynamic structural information, particularly valuable for studying proteins in solution and analyzing conformational changes and interactions uni-koeln.de.

More recently, cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of protein complexes, even those that are challenging to crystallize ucl.ac.ukembl.org. Recent advancements in cryo-EM have enabled the determination of protein complex structures at near-atomic resolution for a wide range of sizes ucl.ac.uk. Combining data from multiple experimental sources, including X-ray crystallography, cryo-EM, SAXS (Small-Angle X-ray Scattering), NMR, and mass spectrometry, is becoming a standard approach for comprehensive structural characterization of macromolecular complexes embl.org.

These techniques allow researchers to visualize how this compound binds to specific sites on proteins, identify the key amino acid residues involved in the interaction, and understand the resulting conformational changes in the protein. Such detailed structural information is invaluable for rational drug design and the development of targeted enzyme modulators openaccessjournals.comnih.gov. Computational approaches, such as molecular docking and dynamic algorithms, are also becoming increasingly critical for detailing the information of interactions between ligands like this compound and enzymes, providing more reliable illustrations of the enzyme-ligand complex nih.gov.

Exploration of Novel Bioremediation Strategies Involving this compound Degradation

Bioremediation, the use of biological agents like microorganisms or their enzymes to degrade or neutralize contaminants, presents a promising avenue for addressing this compound contamination in the environment researchgate.netlidsen.comfrontiersin.org. Research is actively exploring novel bioremediation strategies specifically targeting the degradation of organophosphorus compounds, including this compound researchgate.netijeab.com.

Microorganisms, particularly bacteria and fungi, possess metabolic pathways and enzymes capable of breaking down organophosphate pesticides researchgate.netfrontiersin.orgijeab.com. Studies have identified bacterial isolates, such as Sphingomonas sp. and Brevundimonas sp., with high degradation rates towards organophosphorus compounds like this compound researchgate.net. These microorganisms can utilize these compounds as a carbon or energy source, or degrade them through co-metabolism or the action of extracellular enzymes like phosphatases and amidases ijeab.com.

Future directions in this area include the isolation and characterization of novel microbial strains with enhanced this compound-degrading capabilities frontiersin.org. Genetic modification of microorganisms to improve their biodegrading ability or to produce more efficient enzymes is also a key area of research frontiersin.orgresearchgate.net. Enzymatic bioremediation, utilizing purified enzymes derived from microorganisms, is another novel technique being explored, although challenges related to enzyme stability and cost need to be addressed researchgate.net.

Developing effective and affordable bioremediation strategies requires highly specialized enzymes, and protein engineering techniques are being used to improve the properties of various organophosphate-degrading enzymes to enhance catalytic rates, stability, and substrate range researchgate.net. The feasibility of such enzyme-based technologies for environmental remediation is being explored researchgate.net. Combining different microbial consortia rather than relying on single strains may also be a more effective approach, as it can leverage the diverse metabolic capabilities of different organisms to achieve more complete degradation frontiersin.org.

Development of Targeted Enzyme Modulators Based on this compound's Interaction Mechanisms

This compound's interaction with enzymes, particularly its inhibitory effects on acetylcholinesterase, is a well-established area of study. Future research will focus on leveraging the understanding of these interaction mechanisms to develop targeted enzyme modulators. This involves designing molecules that can selectively interact with specific enzymes involved in this compound's metabolism, toxicity, or downstream effects.

The development of enzyme inhibitors, which selectively bind to and modulate the activity of specific enzymes, is a proven strategy in drug development openaccessjournals.com. By understanding how this compound interacts with its target enzymes at an atomic level through structural characterization techniques, researchers can design molecules that either block this compound's binding or modulate the enzyme's activity in a desired way openaccessjournals.comnih.gov. Rational drug design techniques, guided by computational modeling and structure-based drug discovery, are instrumental in identifying potential modulator candidates openaccessjournals.com.

Emerging trends in enzyme modulation include the development of allosteric modulators, which bind to sites distinct from the enzyme's active site but still influence its activity nih.gov. This approach can offer enhanced selectivity compared to modulators that target the conserved active site nih.gov. Additionally, exploring novel drug platforms, such as modified peptides, is an area of active research for developing selective enzyme modulators nih.gov. The goal is to design modulators with improved selectivity and pharmacological properties to potentially counteract the effects of this compound or interfere with its harmful interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.